tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxy group attached to the pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Vilsmeier Formylation: The formylation of the starting material at the 3-position using Vilsmeier reagent.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Protection: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Chemical Reactions Analysis
tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, where the carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylate group can react with alcohols to form esters under acidic conditions.
Scientific Research Applications
tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in drug discovery and development.
Mechanism of Action
The mechanism of action of tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(dimethylsilyl)oxy-1H-indole-1-carboxylate: This compound has a similar structure but with a dimethylsilyl group instead of an ethyl group.
tert-Butyl 4-(trimethylsilyl)prop-2-yn-1-yl phosphonate: This compound contains a trimethylsilyl group and is used in similar synthetic applications.
tert-Butyl 3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate: This compound lacks the trans configuration but has similar functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research fields.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
YYLFOQRAQOJJDD-IUCAKERBSA-N |
Isomeric SMILES |
CC[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CN(CC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.